5-Cyano nornicotine is a chemical compound derived from nornicotine, a minor alkaloid found in tobacco. Nornicotine itself is produced through the N-demethylation of nicotine, primarily in the human body and in the metabolism of tobacco. The presence of 5-cyano nornicotine has been noted in various studies exploring nicotine metabolism and its derivatives. This compound is significant due to its potential pharmacological effects and its role in the degradation pathways of nicotine.
5-Cyano nornicotine is synthesized from nornicotine through various biochemical pathways involving enzymatic reactions. It is often studied in the context of tobacco use and the metabolic processes that occur when nicotine is consumed. The compound is typically identified in biological samples, such as urine, from smokers who metabolize nicotine into various derivatives, including nornicotine and subsequently 5-cyano nornicotine .
5-Cyano nornicotine belongs to the class of alkaloids, specifically nitrogen-containing organic compounds that are derived from plant sources. It is structurally related to both nicotine and nornicotine, sharing similar pyridine and pyrrolidine moieties but differing in the presence of a cyano group at the 5-position of the nornicotine structure.
The synthesis of 5-cyano nornicotine can be achieved through several methods involving chemical reactions that convert nornicotine into its cyano derivative. One notable method involves the reaction of nornicotine with cyanide ions under specific conditions that facilitate this transformation.
The molecular structure of 5-cyano nornicotine features a pyridine ring and a pyrrolidine ring similar to its parent compound, nornicotine, with a cyano group (-C≡N) attached to the carbon atom at the 5-position of the pyridine ring. This modification impacts its chemical behavior and biological activity.
5-Cyano nornicotine can undergo various chemical reactions typical for cyano-substituted compounds. These include hydrolysis, reduction, and further substitution reactions depending on the conditions applied.
The mechanism of action for 5-cyano nornicotine involves its interaction with nicotinic acetylcholine receptors (nAChRs). As a derivative of nornicotine, it may exhibit similar pharmacological properties but with variations due to structural differences.
Nornicotine (C₉H₁₂N₂), a secondary amine alkaloid, is a pivotal biosynthetic node in Nicotiana species. It arises primarily through the N-demethylation of nicotine, constituting 2–5% of total alkaloids in commercial tobacco (N. tabacum) but escalating to >90% in specific genetic variants or during senescence [1] [8]. This metabolic shift is agriculturally significant because nornicotine serves as the direct precursor for N'-nitrosonornicotine (NNN), a tobacco-specific nitrosamine (TSNA) classified as a Group 1 carcinogen [3] [9]. In aqueous environments, nornicotine reacts with chloramines to form N-nitrosamine derivatives, confirming its role as a disinfection byproduct precursor [1].
Evolutionarily, ancestral Nicotiana species (N. sylvestris, N. tomentosiformis) exhibit high constitutive nornicotine accumulation, suggesting diversifying selection for alkaloid profiles. Modern tobacco breeding has suppressed this trait due to TSNA concerns, though genetic instability at the nicotine conversion locus causes spontaneous reversion in ~10% of commercial cultivars [9]. Metabolomic studies reveal nornicotine’s branching role: it is acylated to form N-acylnornicotines (NANNs) in section Repandae, or oxidized/aminated toward cyano-derivatives in other lineages [4].
Table 1: Nornicotine Variation Across Nicotiana Taxa
Species/Section | Nornicotine (% Total Alkaloids) | Key Derivatives | Biosynthetic Context |
---|---|---|---|
N. tabacum (wild-type) | 2–5% | NNN, NNAL | Senescence-induced conversion |
N. tabacum (converter) | Up to 90% | High NNN | Unstable CYP82E alleles |
N. sylvestris | 40–60% | NANNs | Ancestral high demethylation |
Section Repandae | 15–30% | Long-chain NANNs | Allopolyploid-specialized acylation |
The transformation of nornicotine to 5-cyano nornicotine involves sequential oxidative and cyano-group incorporation steps. Cytochrome P450 monooxygenases (CYPs), particularly isoforms from the CYP82E subfamily, catalyze the initial C-5 hydroxylation of nornicotine’s pyridine ring [5] [8]. This generates 5-hydroxynornicotine, an unstable intermediate that undergoes dehydration to form a reactive iminium ion. Subsequent nucleophilic addition of cyanide (CN⁻) yields the stable nitrile product [3] [5].
Alternative routes may exist via:
Notably, the spatial compartmentalization of these reactions is critical. Hydroxylation occurs predominantly in root cortical cells, while cyanation may localize to leaf vacuoles or trichomes where cyanogenic precursors accumulate [4]. This compartmentalization minimizes autotoxicity and enables tissue-specific alkaloid diversification.
Table 2: Key Enzymatic Steps in 5-Cyano Nornicotine Biosynthesis
Step | Enzyme Class | Gene Candidates | Substrate(s) | Product |
---|---|---|---|---|
N-demethylation | Cytochrome P450 | CYP82E4/E5/E10 | Nicotine | Nornicotine |
C-5 hydroxylation | P450 monooxygenase | Uncharacterized | Nornicotine | 5-Hydroxynornicotine |
Dehydration | Spontaneous/enolase | N/A | 5-Hydroxynornicotine | Iminium ion intermediate |
Cyano-addition | Lyase/transferase | β-CAS-like | Iminium ion + CN⁻ | 5-Cyano nornicotine |
Alkaloid diversification hinges on multigene networks with tissue-specific and stress-responsive expression. Three genetic tiers govern 5-cyano nornicotine flux:
CRISPR-Cas9 studies reveal trade-offs in pathway engineering: Knocking out BBL genes (Berberine Bridge Like enzymes) reduces nicotine (and thus nornicotine) by 17-fold but impairs field growth and yield [10]. Similarly, silencing QPT2 (quinolinate phosphoribosyltransferase) drastically lowers alkaloids in greenhouses but causes severe field inhibition due to NAD⁺ biosynthesis defects [2]. These findings underscore that nornicotine-derived metabolites like 5-cyano nornicotine are embedded in broader metabolic networks where perturbations incur physiological costs.
Table 3: Genetic Engineering Outcomes for Nornicotine Pathway Genes
Gene Target | Modification Method | Effect on Nornicotine | Pleiotropic Consequences |
---|---|---|---|
CYP82E4/E5/E10 | CRISPR knockout | Reduction to ≤0.5% | Eliminates >95% of NNN formation |
BBL-a/b/c | EMS mutagenesis | Indirect reduction | 29% yield loss, leaf quality defects |
QPT2 | CRISPR-Cas9 | Severe reduction | Stunted growth in field conditions |
Nic1/Nic2 loci | Recessive allele introgression | ~80% reduction | Reduced vigor, yield penalty |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: